molecular formula C24H24N2O2 B5124627 N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide

N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide

Cat. No.: B5124627
M. Wt: 372.5 g/mol
InChI Key: IMTXQAABRYBNRD-UHFFFAOYSA-N
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Description

N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamide group attached to a phenyl ring, further connected to another phenyl ring through an ethyl linkage. This structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide typically involves multi-step organic reactions. One common method includes the acylation of 4-acetamidophenol with acetic anhydride to form 4-acetamidophenyl acetate. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with 1-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, often involving rigorous purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting DNA synthesis. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

N-[4-[1-(4-acetamidophenyl)-1-phenylethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-17(27)25-22-13-9-20(10-14-22)24(3,19-7-5-4-6-8-19)21-11-15-23(16-12-21)26-18(2)28/h4-16H,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTXQAABRYBNRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(C)(C2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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